(S)-(-)-Pantoprazole Sodium Salt

説明

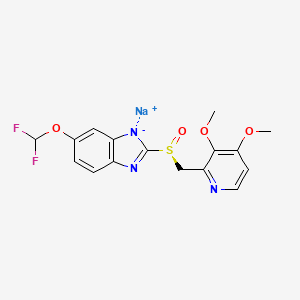

“Sodium (S)-6-(difluoromethoxy)-2-(((3,4-dimethoxypyridin-2-yl)methyl)sulfinyl)benzo[d]imidazol-1-ide” is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

作用機序

Target of Action

L-Pantoprazole sodium, a proton pump inhibitor (PPI), primarily targets the (H+, K+)-ATPase enzyme at the secretory surface of gastric parietal cells . This enzyme is responsible for the final step in gastric acid production.

Mode of Action

L-Pantoprazole sodium exerts its stomach acid-suppressing effects by preventing the final step in gastric acid production. It achieves this by covalently binding to sulfhydryl groups of cysteines found on the (H+, K+)-ATPase enzyme . This binding leads to inhibition of both basal and stimulated gastric acid secretion, irrespective of the stimulus .

Biochemical Pathways

The primary biochemical pathway affected by L-Pantoprazole sodium is the gastric acid secretion pathway . By inhibiting the (H+, K+)-ATPase enzyme, L-Pantoprazole sodium suppresses the production of gastric acid, thereby reducing the acidity of the stomach .

Pharmacokinetics

L-Pantoprazole sodium is well absorbed and undergoes little first-pass metabolism, with an absolute bioavailability of approximately 77% . It has a total serum clearance of 0.1 l/h/kg, a serum elimination half-life of about 1.1 hours, and an apparent volume of distribution of 0.15 l/kg . It is extensively metabolized in the liver, primarily by CYP2C19 and CYP3A4 .

Result of Action

The primary result of L-Pantoprazole sodium’s action is the suppression of gastric acid secretion . This leads to a decrease in gastric acidity, promoting the healing of tissue damage caused by gastric acid, such as erosive esophagitis . It also provides gastric protection to prevent recurrence of stomach ulcers or gastric damage from chronic use of NSAIDs .

Action Environment

The action of L-Pantoprazole sodium is influenced by the acidic environment of the stomach. Proton pump inhibitors like L-Pantoprazole sodium are weak bases that accumulate in the acidic space of the parietal cell before being converted to active sulfenamide derivatives . The acidic environment of the stomach canaliculi is necessary for the conversion of L-Pantoprazole sodium to its active form .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of “(S)-(-)-Pantoprazole Sodium Salt” typically involves multiple steps, including:

Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative.

Introduction of the difluoromethoxy group: This step may involve the use of difluoromethylating agents under specific conditions.

Attachment of the pyridine moiety: This can be done through a nucleophilic substitution reaction.

Formation of the sodium salt: The final step involves the neutralization of the compound with sodium hydroxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions may target the nitro groups or other reducible functionalities within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

科学的研究の応用

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its biological activity, including antimicrobial, antiviral, and anticancer properties.

Medicine: Potential therapeutic agent for the treatment of various diseases.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

類似化合物との比較

Similar Compounds

Benzimidazole derivatives: Known for their diverse biological activities.

Difluoromethoxy compounds: Often used in medicinal chemistry for their unique properties.

Sulfinyl compounds: Known for their role in various chemical reactions.

Uniqueness

“Sodium (S)-6-(difluoromethoxy)-2-(((3,4-dimethoxypyridin-2-yl)methyl)sulfinyl)benzo[d]imidazol-1-ide” is unique due to the combination of its functional groups, which may confer specific biological activities and chemical reactivity not seen in other compounds.

生物活性

(S)-(-)-Pantoprazole Sodium Salt is a proton pump inhibitor (PPI) widely used for the treatment of gastroesophageal reflux disease (GERD) and other acid-related disorders. This article reviews its biological activity, highlighting its pharmacodynamics, clinical efficacy, safety profile, and notable case studies.

Pharmacodynamics

This compound works by irreversibly inhibiting the H+/K+ ATPase enzyme system at the secretory surface of the gastric parietal cells. This inhibition effectively reduces gastric acid secretion, leading to increased gastric pH. The drug is administered as a sodium salt to enhance solubility and bioavailability.

- Proton Pump Inhibition : Pantoprazole binds to the cysteine residues of the H+/K+ ATPase enzyme, preventing hydrogen ion transport into the gastric lumen.

- Acid Secretion Reduction : Clinical studies demonstrate that pantoprazole can suppress acid secretion by over 95% within hours of administration .

Clinical Efficacy

Numerous studies have established the efficacy of (S)-(-)-Pantoprazole in managing GERD and related conditions. A randomized controlled trial comparing pantoprazole sodium with pantoprazole magnesium indicated similar healing rates for erosive esophagitis, with both formulations demonstrating high efficacy in symptom relief and mucosal healing .

Table 1: Clinical Efficacy of this compound

Safety Profile

While generally well-tolerated, (S)-(-)-Pantoprazole is associated with some adverse effects. Notably, there have been reports linking pantoprazole to hyponatremia, particularly in elderly patients or those with multiple medications. A case study documented severe hyponatremia in an elderly patient attributed to pantoprazole use; discontinuation led to normalization of serum sodium levels within two months .

Table 2: Reported Adverse Effects

| Adverse Effect | Incidence Rate (%) | Notes |

|---|---|---|

| Hyponatremia | Rare (0.1-0.5) | Primarily in elderly patients |

| Gastrointestinal Issues | 5-10 | Includes nausea, diarrhea |

| Headache | 2-4 | Commonly reported side effect |

Case Studies

-

Hyponatremia Related to Pantoprazole :

An 83-year-old male experienced symptomatic severe hyponatremia attributed to (S)-(-)-Pantoprazole, which resolved upon discontinuation of the medication. This case highlights the importance of monitoring electrolyte levels in vulnerable populations . -

Efficacy in Elderly Patients :

A study involving elderly patients demonstrated that (S)-(-)-Pantoprazole effectively healed erosive esophagitis and improved quality of life metrics without significant adverse effects over a six-month follow-up period .

Research Findings

Recent research has focused on optimizing the formulation and stability of this compound. Investigations into its stability under various conditions have shown that sodium salt formulations exhibit enhanced stability compared to other forms, which is crucial for ensuring therapeutic efficacy over time .

特性

IUPAC Name |

sodium;5-(difluoromethoxy)-2-[(S)-(3,4-dimethoxypyridin-2-yl)methylsulfinyl]benzimidazol-3-ide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F2N3O4S.Na/c1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16;/h3-7,15H,8H2,1-2H3;/q-1;+1/t26-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNWDKZIIWCEDEE-SNYZSRNZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)CS(=O)C2=NC3=C([N-]2)C=C(C=C3)OC(F)F)OC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=NC=C1)C[S@](=O)C2=NC3=C([N-]2)C=C(C=C3)OC(F)F)OC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F2N3NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160488-53-9 | |

| Record name | Pantoprazole sodium, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160488539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PANTOPRAZOLE SODIUM, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NJC1A1H4K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How is the quality of L-pantoprazole sodium ensured during manufacturing?

A1: Quality control of L-pantoprazole sodium involves various measures. One study [] highlights the use of High-Performance Liquid Chromatography (HPLC) to determine the content of L-pantoprazole sodium and identify any related substances that may impact its purity and efficacy. Additionally, stability studies are conducted under accelerated storage conditions to ensure the drug's long-term stability. []

Q2: What is the significance of the chiral nature of L-pantoprazole sodium?

A2: L-pantoprazole sodium is the S-enantiomer of pantoprazole. A study [] demonstrates the use of chiral stationary phase HPLC for separating the enantiomers of pantoprazole sodium and specifically determining the content of the D-enantiomer. This enantiomeric separation is crucial for quality control as different enantiomers can exhibit different pharmacological activities and safety profiles.

Q3: What is the role of excipients in the formulation of L-pantoprazole sodium for injection?

A3: Excipients play a crucial role in the formulation of L-pantoprazole sodium for injection. Research [] shows that mannitol is used as a lyophilization aid, ensuring the drug product can be freeze-dried and reconstituted successfully. Disodium edetate acts as a chelating agent, preventing metal ion-catalyzed degradation and improving the stability of the formulation.

Q4: Are there specific analytical techniques for detecting L-pantoprazole sodium and its potential impurities?

A4: Yes, researchers utilize highly sensitive techniques like HPLC to quantify L-pantoprazole sodium and detect impurities. [] This method employs a chiral column, allowing for the separation and detection of both L-pantoprazole and its potential enantiomeric impurity, D-pantoprazole, in pharmaceutical preparations. This ensures the purity and quality of the drug product.

Q5: What is a unique characteristic of the L-pantoprazole sodium 2.5-hydrate crystal form?

A5: The research highlights a specific crystalline hydrate form of L-pantoprazole sodium, the 2.5-hydrate, characterized by its X-ray diffraction pattern. [] This particular form demonstrates good stability and a longer shelf-life compared to other forms, making it advantageous for pharmaceutical formulation and storage.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。